molecular formula C19H19Cl2N3O4S B2690050 4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide CAS No. 477872-87-0

4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide

Cat. No.: B2690050
CAS No.: 477872-87-0
M. Wt: 456.34
InChI Key: AZXLQAJKHVDNDR-UHFFFAOYSA-N
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Description

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, sulfonyl, piperidinyl, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzenecarbohydrazide, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The piperidinyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorinated benzenecarbohydrazide with the sulfonyl-piperidinyl intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-naphthol: Used in similar applications but differs in its structural features and reactivity.

    4-chlorobenzonitrile: Another chlorinated aromatic compound with different functional groups and applications.

    4-nitrochlorobenzene: Shares the chloro group but has a nitro group instead of the sulfonyl and piperidinyl groups.

Uniqueness

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and piperidinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4S/c20-15-3-1-13(2-4-15)18(25)22-23-19(26)14-9-11-24(12-10-14)29(27,28)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLQAJKHVDNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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